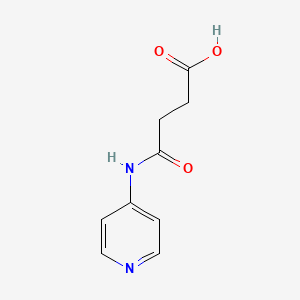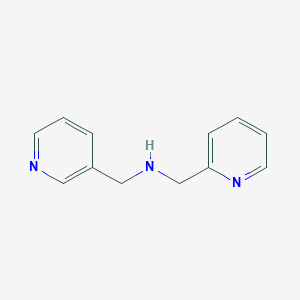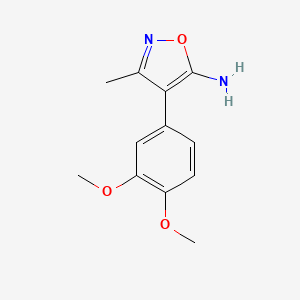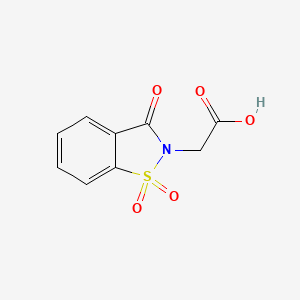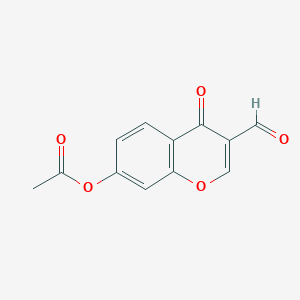
4-methyl-1H-indazole
概要
説明
4-Methyl-1H-indazole is a derivative of the indazole family, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The methyl group attached to the fourth position of the indazole ring distinguishes it from other indazole derivatives. This compound serves as a core structure for various chemical modifications, leading to a wide range of biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various synthetic routes. A practical, metal-free synthesis of 1H-indazoles has been reported, which is mild and provides good to excellent yields . This method involves the selective activation of oxime in the presence of an amino group, using methanesulfonyl chloride and triethylamine. Additionally, the synthesis of 4-substituted 1-methyl-1H-indazoles has been described, starting from 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one, leading to compounds with potential analgesic, anti-inflammatory, and antipyretic activities .
Molecular Structure Analysis
The molecular structure and conformations of this compound derivatives have been studied using various spectroscopic methods and quantum chemical calculations. For instance, the crystal structure, vibrational spectra, and DFT simulations of this compound-5-Boronic Acid have been investigated, revealing different conformations in the gas phase and the most stable conformer being the envelope conformer . Additionally, the molecular structure and resonance states of the same compound have been examined using NMR spectroscopy, showing that it has different resonance states under varying temperatures .
Chemical Reactions Analysis
Indazole derivatives participate in a variety of chemical reactions, which are essential for further functionalization and application in drug development. For example, 1H-Benzo[f]indazole-4,9-dione derivatives have been synthesized through reactions such as epoxidation, degradative oxidation, and N-acyl condensation, demonstrating significant antiproliferative activity in vitro . The reactivity of indazole derivatives is influenced by the presence of substituents, which can alter the electronic properties and steric hindrance, affecting the course of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are characterized using a variety of experimental techniques. The physicochemical and thermal properties, as well as the Hirshfeld surface and molecular electrostatic potential, have been analyzed for certain derivatives, providing insights into their stability and intermolecular interactions . The vibrational assignments and properties of this compound-5-Boronic Acid have been studied, with Raman and FT-IR spectra providing information on the molecular vibrations and structure . Additionally, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been explored, offering a comparison of electrostatic properties with other aromatic compounds .
科学的研究の応用
Enzyme Inhibition Studies
4-methyl-1H-indazole derivatives have been studied for their inhibitory potential against α-amylase and α-glucosidase enzymes. These derivatives, including Methyl 1H-indazole-4-carboxylate, have shown significant inhibitory activities, with their potential comparable to standard inhibitors. This suggests their relevance in the study of enzyme-related processes and diseases (Nawaz et al., 2021).
Structural and Supramolecular Studies
The structures of NH-indazoles, including 3-methyl-1H-indazole, have been determined by X-ray crystallography. These studies help in understanding the effect of substituent variations, like fluorination, on the supramolecular structure of NH-indazoles. This contributes to the broader understanding of the structural aspects of indazole derivatives (Teichert et al., 2007).
Anticancer Research
1H-Benzo[f]indazole-4,9-dione derivatives, related to this compound, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds have shown significant activity, indicating their potential as a basis for developing new anticancer agents (Molinari et al., 2015).
Antibacterial and Antifungal Properties
Indazole derivatives, including 1H-indazole, have shown significant antimicrobial, anti-inflammatory, anticancer, anti-HIV, and antihypertensive actions. This highlights their importance in the development of new therapeutic agents for a range of bacterial and fungal infections (Panda et al., 2022).
Safety and Hazards
将来の方向性
Indazole and its structurally diverse derivatives have played a vital role because of their chemical and biological properties . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
作用機序
Target of Action
4-Methyl-1H-indazole is a type of indazole derivative. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives in general have been found to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to interact with various biochemical pathways, particularly those involving kinases . The inhibition, regulation, and/or modulation of these kinases can lead to downstream effects that can be beneficial in the treatment of various diseases .
Result of Action
One study found that an indazole derivative exhibited promising inhibitory effects against human cancer cell lines . This compound affected apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
特性
IUPAC Name |
4-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-2-4-8-7(6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGYULIGJXJLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356244 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3176-63-4 | |
| Record name | 4-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic data is available for 4-Methyl-1H-Indazole-5-Boronic acid, and how does it contribute to understanding its structure?
A1: [] The research utilizes Nuclear Magnetic Resonance (NMR) spectroscopy and Gauge-Including Atomic Orbitals (GIAO) calculations to determine the experimental and theoretical 1H and 13C NMR chemical shifts for this compound-5-Boronic acid. This data helps confirm the structure of the molecule and provides insights into the electronic environment around each atom. [] Additionally, the study utilizes vibrational spectroscopy alongside Density Functional Theory (DFT) simulations. This combination allows for the assignment of vibrational modes, providing further confirmation of the molecular structure. These techniques are crucial in understanding the structure-activity relationship of this compound.
Q2: What are the potential applications of this compound-5-Boronic acid based on its structure?
A2: Although the provided research focuses mainly on structural characterization, the presence of the boronic acid group suggests potential applications in several areas:
- Cross-coupling reactions: Boronic acids, including this compound-5-Boronic acid, are widely used in Suzuki-Miyaura cross-coupling reactions. [] This reaction allows for the formation of carbon-carbon bonds between an organoboron compound like this compound-5-Boronic acid and a halide, typically in the presence of a palladium catalyst. This reaction has significant implications for synthesizing complex molecules, particularly in pharmaceutical and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



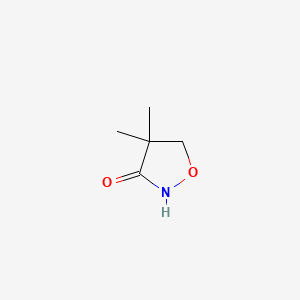
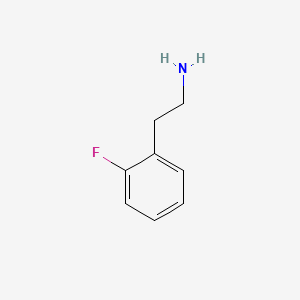
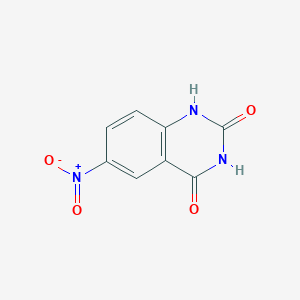
![2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1298876.png)



